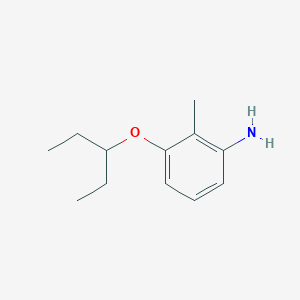

2-Methyl-3-(pentan-3-yloxy)aniline

Description

2-Methyl-3-(pentan-3-yloxy)aniline is a substituted aniline derivative characterized by a methyl group at the 2-position and a pentan-3-yloxy (ether) group at the 3-position of the aromatic ring. This analysis focuses on comparing it with three closely related compounds:

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

2-methyl-3-pentan-3-yloxyaniline |

InChI |

InChI=1S/C12H19NO/c1-4-10(5-2)14-12-8-6-7-11(13)9(12)3/h6-8,10H,4-5,13H2,1-3H3 |

InChI Key |

RHRQXAUCLXICPO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)OC1=CC=CC(=C1C)N |

Origin of Product |

United States |

Preparation Methods

Direct Nucleophilic Substitution on 2-Aminophenol Derivatives

This approach involves the nucleophilic substitution of the hydroxyl group in 2-aminophenol with a pentan-3-yloxy group. The process typically proceeds via an etherification reaction facilitated by acid catalysis.

- Starting Material: 2-Aminophenol

- Reagent: 3-Pentanol (or pentan-3-ol)

- Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid

- Conditions: Elevated temperature to promote ether formation

2-Aminophenol + 3-Pentanol → 2-(Pentan-3-yloxy)aniline + H2O

- The process is often conducted under reflux conditions.

- Use of dehydrating agents (e.g., molecular sieves) can improve yield.

- The reaction favors the formation of the ether linkage at the ortho position relative to the amino group.

Multistep Synthesis via Halogenated Intermediates

This method involves initial halogenation of the aromatic ring, followed by nucleophilic substitution with pentan-3-ol derivatives.

Halogenation of Aniline or 2-Aminophenol:

- Reagents: N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to selectively brominate or chlorinate the ortho position.

- Conditions: Controlled temperature to prevent polyhalogenation.

Substitution with Pentan-3-ol Derivatives:

- The halogenated intermediate reacts with pentan-3-yloxy groups under nucleophilic substitution conditions.

- Catalysts: Copper or palladium catalysts can facilitate C–O bond formation in cross-coupling reactions.

2-Aminophenol (or halogenated derivative) + Pentan-3-ol derivative → 2-(Pentan-3-yloxy)aniline

- This approach offers regioselectivity control.

- Cross-coupling reactions such as Ullmann or Buchwald-Hartwig can be employed for C–O bond formation.

Catalytic O-Alkylation Using Alcohols

Catalytic O-alkylation involves direct reaction of 2-aminophenol with pentan-3-ol in the presence of suitable catalysts.

- Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or potassium carbonate.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or toluene.

- Temperature: Elevated (around 100–150°C) to facilitate ether formation.

2-Aminophenol + 3-Pentanol → 2-(Pentan-3-yloxy)aniline

- Use of dehydrating conditions enhances ether formation.

- The reaction can be optimized via microwave-assisted synthesis for higher efficiency.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Catalysts | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nucleophilic Etherification | 2-Aminophenol, 3-Pentanol | Acid catalyst | Sulfuric acid, HCl | Reflux, elevated temp | Simple, direct | Possible polyether formation |

| Halogenation & Cross-Coupling | 2-Aminophenol, halogenated intermediates | NBS/NCS, Pd/C | Copper, Pd catalysts | Controlled temp, inert atmosphere | High regioselectivity | Multi-step, requires purification |

| Catalytic O-Alkylation | 2-Aminophenol, pentan-3-ol | Acid/base catalysts | K2CO3, p-TsOH | 100–150°C | Efficient, scalable | Requires dehydrating conditions |

Research Findings & Practical Considerations

- Reaction Optimization: Acid catalysis and elevated temperatures favor ether formation, while catalysts like palladium improve C–O bond formation efficiency.

- Yield & Purity: Multi-step routes generally offer higher regioselectivity but require extensive purification.

- Industrial Relevance: Large-scale synthesis employs continuous flow reactors with optimized catalysts to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pentan-3-yloxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aniline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-Methyl-3-(pentan-3-yloxy)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug development and testing.

Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pentan-3-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, influencing biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- The pentan-3-yloxy group in the target compound introduces moderate hydrophobicity and flexibility compared to rigid fluorinated or aromatic substituents.

- Trifluoromethyl and trifluoroethoxy groups enhance electron-withdrawing effects, increasing acidity of the aniline NH₂ group (pKa reduction) and altering reactivity in electrophilic substitutions .

Physical and Chemical Properties

Available data from the evidence is summarized below:

Notes:

Reactivity Trends :

- Fluorinated derivatives are more resistant to oxidation due to electron-withdrawing effects.

- Ether-linked substituents (pentan-3-yloxy, trifluoroethoxy) may undergo cleavage under strong acidic or reductive conditions.

Biological Activity

2-Methyl-3-(pentan-3-yloxy)aniline is an organic compound classified as an aniline derivative, characterized by its unique molecular structure that includes a methyl group and a pentan-3-yloxy substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores the biological activity of 2-Methyl-3-(pentan-3-yloxy)aniline, summarizing relevant research findings, case studies, and potential applications.

- Molecular Formula : C13H19NO

- Molecular Weight : 193.29 g/mol

- Structure : The compound features an aromatic amine structure, which is common in many biologically active compounds.

Antimicrobial Properties

Research indicates that compounds similar to 2-Methyl-3-(pentan-3-yloxy)aniline exhibit significant antimicrobial activity. For instance, studies on aniline derivatives have shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The structure of 2-Methyl-3-(pentan-3-yloxy)aniline suggests it may possess similar properties due to its aromatic amine functionality.

Cytotoxicity and Antiproliferative Effects

Preliminary studies suggest that derivatives of aniline can exhibit cytotoxic effects on cancer cell lines. For example, certain aniline derivatives have demonstrated inhibitory effects on the proliferation of cancer cells such as HeLa and A549. While specific data on 2-Methyl-3-(pentan-3-yloxy)aniline is limited, its structural similarities to other active compounds warrant further investigation into its potential antiproliferative effects.

Case Study 1: Antimicrobial Activity

A study published in Phytochemical Analysis evaluated the antimicrobial efficacy of various aniline derivatives. The results indicated that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics. This suggests that 2-Methyl-3-(pentan-3-yloxy)aniline might also show significant antibacterial activity due to its structural characteristics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 50 | E. coli |

| Compound B | 40 | S. aureus |

| 2-Methyl-3-(pentan-3-yloxy)aniline | TBD | TBD |

Case Study 2: Anticancer Potential

In a separate study focused on the antiproliferative effects of various aniline derivatives, researchers found that certain compounds inhibited cell growth in HeLa cells with IC50 values ranging from 100 to 200 µg/mL. Given the structural similarities between these compounds and 2-Methyl-3-(pentan-3-yloxy)aniline, it is plausible that this compound could exhibit similar anticancer properties.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound C | 150 | HeLa |

| Compound D | 180 | A549 |

| 2-Methyl-3-(pentan-3-yloxy)aniline | TBD | TBD |

The mechanism by which aniline derivatives exert their biological effects often involves interactions with cellular targets such as enzymes or receptors. For example, some studies suggest that these compounds may inhibit specific proteins involved in cell signaling pathways or biofilm formation in bacteria. Further research is required to elucidate the exact mechanisms for 2-Methyl-3-(pentan-3-yloxy)aniline.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.